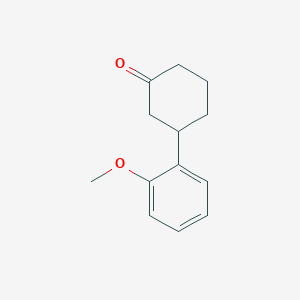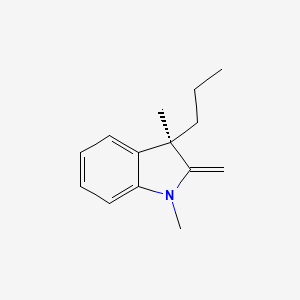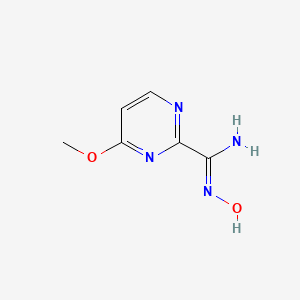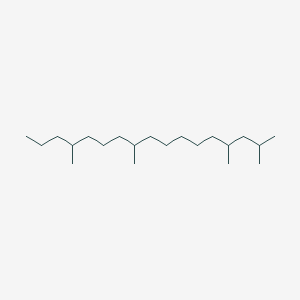
2,4,10,14-Tetramethylheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,10,14-Tetramethylheptadecane is an organic compound with the molecular formula C21H44. It is a long-chain alkane characterized by the presence of four methyl groups attached to the heptadecane backbone. This compound is known for its unique structural properties and is often studied for its various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation of precursor compounds or the use of specialized reactors to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,10,14-Tetramethylheptadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler alkanes or other hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,4,10,14-Tetramethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studies have explored its role as a biomarker in environmental and biological samples.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2,4,10,14-Tetramethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can act as a hydrophobic molecule that interacts with cell membranes, potentially altering membrane fluidity and function. Its exact mechanism of action can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2,6,10,14-Tetramethylheptadecane: A closely related compound with similar structural properties.
2,6,10,14-Tetramethylhexadecane: Another similar compound used as a hydrocarbon biomarker.
2,6,10,14-Tetramethylpentadecane: Known for its use in hydrocracking reaction pathways
Uniqueness: 2,4,10,14-Tetramethylheptadecane is unique due to its specific methylation pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
185756-37-0 |
|---|---|
Formule moléculaire |
C21H44 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
2,4,10,14-tetramethylheptadecane |
InChI |
InChI=1S/C21H44/c1-7-12-19(4)15-11-16-20(5)13-9-8-10-14-21(6)17-18(2)3/h18-21H,7-17H2,1-6H3 |
Clé InChI |
QFKSJGGXVHJVCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCCC(C)CCCCCC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



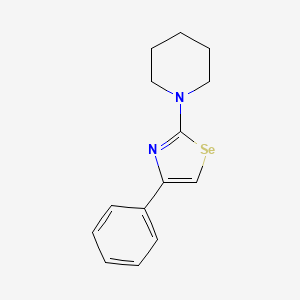
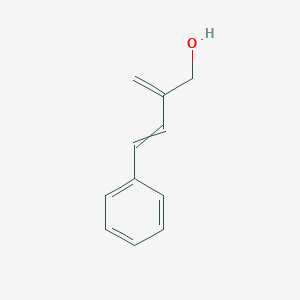

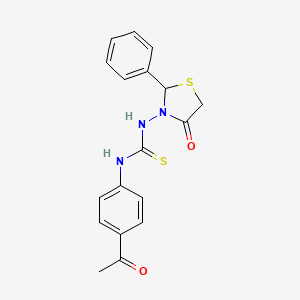
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
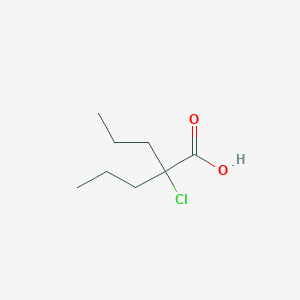
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
